N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a benzothiadiazole core linked to a methylsulfonyl-substituted piperidine moiety. The benzothiadiazole scaffold (a bicyclic aromatic system with sulfur and nitrogen atoms) is known for its electron-deficient properties, making it a common pharmacophore in medicinal chemistry for targeting enzymes or receptors involved in oxidative stress or signaling pathways . The methylsulfonyl group on the piperidine ring enhances metabolic stability by reducing susceptibility to enzymatic degradation, a strategy observed in other sulfonamide-based therapeutics .
Properties
Molecular Formula |
C12H16N4O4S3 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(1-methylsulfonylpiperidin-4-yl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C12H16N4O4S3/c1-22(17,18)16-7-5-9(6-8-16)15-23(19,20)11-4-2-3-10-12(11)14-21-13-10/h2-4,9,15H,5-8H2,1H3 |
InChI Key |
RHSPKLDSGYQEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of piperidin-4-ylmethanol with methylsulfonyl chloride to form (1-(methylsulfonyl)piperidin-4-yl)methanol . This intermediate is then subjected to further reactions to introduce the benzothiadiazole and sulfonamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring and benzothiadiazole moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a piperidine ring and a benzothiadiazole moiety. Its molecular formula is , and it has a molecular weight of 408.5 g/mol. The presence of the methylsulfonyl group enhances its solubility and biological activity.
Research indicates that N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide exhibits notable biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It targets specific kinases involved in cell signaling pathways, which are critical for tumor growth and survival .
- Antimicrobial Activity : The compound has also demonstrated efficacy against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell wall synthesis and function, making it a candidate for developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | RTK Inhibition |
| A549 (Lung) | 15 | Apoptosis Induction |
| HeLa (Cervical) | 12 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) | Comparison to Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Comparable to Vancomycin |
| Escherichia coli | 16 | Higher than Ciprofloxacin |
| Candida albicans | 32 | Similar to Ketoconazole |
Mechanism of Action
The mechanism of action of N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The specific pathways involved depend on the biological context and the target enzymes.
Comparison with Similar Compounds
Structural Analog: N-(4-fluorobenzyl)-N-(2-methylpropyl)-6-{[1-(methylsulfonyl)piperidin-4-yl]amino}pyridine-3-sulfonamide ()
Key Differences :
- Core Heterocycle: The target compound employs a benzothiadiazole ring, while the analog in uses a pyridine ring.
- Substituents : The analog in includes a fluorobenzyl group and a 2-methylpropyl chain, which may enhance lipophilicity and blood-brain barrier penetration. In contrast, the target compound lacks these groups, suggesting differences in bioavailability and target tissue distribution.
- Linkage: The target compound connects the benzothiadiazole sulfonamide directly to the piperidine, whereas the analog in uses an amino linker between the pyridine and piperidine, altering electronic and steric properties.
Physicochemical Properties :
Piperidine Derivatives in Early Studies ()
The 1993 study on N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide highlights historical synthetic approaches to piperidine derivatives. Unlike the target compound, this analog uses a methoxycarbonyl group and lacks sulfonamide or heteroaromatic moieties. The benzyl group in ’s compound may confer higher solubility in organic solvents, whereas the methylsulfonyl group in the target compound improves aqueous stability .
Implications of Structural Variations
- Binding Affinity : The benzothiadiazole core’s electron-deficient nature may favor interactions with electron-rich enzyme pockets (e.g., carbonic anhydrase), whereas pyridine-based analogs () might target kinases or GPCRs.
- Metabolic Stability : Methylsulfonyl groups in both compounds reduce oxidative metabolism, but the fluorobenzyl group in ’s compound could introduce susceptibility to cytochrome P450 enzymes.
- Synthetic Complexity : The target compound’s benzothiadiazole synthesis likely requires multi-step heterocyclic formation, contrasting with the straightforward amidation methods used in .
Biological Activity
N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a benzothiadiazole moiety. Its structural formula can be represented as follows:
- Molecular Formula: C12H16N4O3S3
- Molecular Weight: 348.46 g/mol
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity: Compounds containing sulfonamide and piperidine moieties have shown promise in inhibiting tumor cell proliferation and migration. The mechanism often involves the modulation of specific signaling pathways associated with cell death (ferroptosis) and oxidative stress responses .
- Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
Biological Activity Data
Case Studies
-
Antitumor Effects:
A study investigated the effects of this compound on tumor cells. The results demonstrated significant inhibition of cell proliferation and migration, with a notable increase in reactive oxygen species (ROS) levels leading to ferroptosis. The compound was found to downregulate key proteins involved in oxidative stress responses, such as SLC7A11/XCT and GPX4 . -
Enzyme Inhibition:
Another study focused on the enzyme inhibitory properties of related compounds. It was observed that the presence of the sulfonamide group enhanced binding affinity to acetylcholinesterase, leading to a marked decrease in enzyme activity. This property is particularly relevant for developing treatments for neurodegenerative diseases . -
Antibacterial Activity:
In vitro studies have shown that compounds similar to this compound exhibit moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism appears to involve interference with bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
